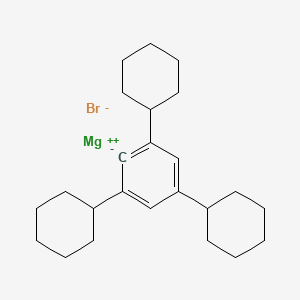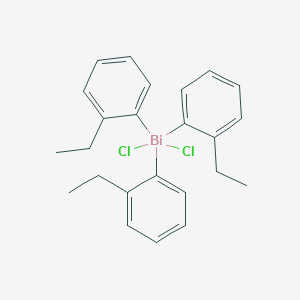
6-Tridecynal, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tridecynal, 4-methyl- is an organic compound with the molecular formula C14H24O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its unique structure, which includes a triple bond and a methyl group attached to the carbon chain. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tridecynal, 4-methyl- typically involves the use of alkyne and aldehyde precursors. One common method is the partial reduction of 6-Tridecyn-1-ol, 4-methyl- using mild oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 6-Tridecynal, 4-methyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Tridecynal, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: 6-Tridecynoic acid, 4-methyl-.
Reduction: 6-Tridecyn-1-ol, 4-methyl-.
Substitution: 6-Tridecynal imine, 4-methyl- or 6-Tridecynal hydrazone, 4-methyl-.
Aplicaciones Científicas De Investigación
6-Tridecynal, 4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-Tridecynal, 4-methyl- involves its reactivity with nucleophiles due to the presence of the aldehyde group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in various chemical and biological applications, including the synthesis of complex organic molecules and the study of enzyme mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Tridecanal: Similar in structure but lacks the triple bond and methyl group.
6-Tridecyn-1-ol, 4-methyl-: The alcohol counterpart of 6-Tridecynal, 4-methyl-.
6-Tridecynoic acid, 4-methyl-: The oxidized form of 6-Tridecynal, 4-methyl-.
Uniqueness
6-Tridecynal, 4-methyl- is unique due to the presence of both a triple bond and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
823785-50-8 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
4-methyltridec-6-ynal |
InChI |
InChI=1S/C14H24O/c1-3-4-5-6-7-8-9-11-14(2)12-10-13-15/h13-14H,3-7,10-12H2,1-2H3 |
Clave InChI |
PUBXKPATETWJMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CCC(C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)

![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)


![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)

![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
